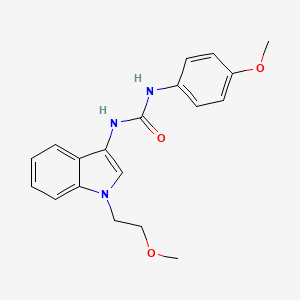

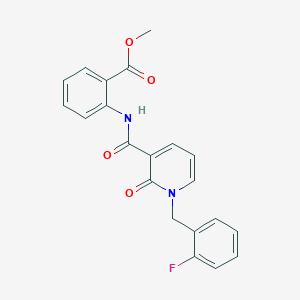

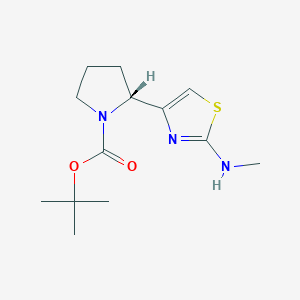

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(4-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including carbonylation and substitution reactions. For example, one method entails a one-step synthesis involving carbonylation with triphosgene, followed by the addition of an amine to the generated aryl isocyanate (Sarantou & Varvounis, 2022). Another approach includes reactions between arylisocyanates or arylisothiocyanates with specific pyrimidin-2(1H)-one derivatives to synthesize urea or thiourea derivatives (Saracoglu et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques. For instance, a related compound's structure was confirmed by FTIR, UV-VIS, 1H and 13C NMR spectroscopy, and high-resolution mass spectrometry (Sarantou & Varvounis, 2022). These techniques provide insight into the compound's functional groups and atomic arrangements.

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products depending on the reactants and conditions used. For example, intramolecular sequential vicinal diamination of alkynes with isocyanates leads to the synthesis of fused indole-cyclic urea derivatives (Rajesh et al., 2017). Such reactions demonstrate the compound's versatility in forming complex structures.

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity and molecular conformation, can be studied through X-ray diffraction. The title compound's antitumor activity was analyzed using MTT assay, providing insights into its physical interactions at the molecular level (Hu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be assessed through experimental and theoretical methods. Quantum chemical calculations, for example, can predict a compound's molecular properties, including its reactivity, based on its electronic structure (Saracoglu et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

- Synthesis and Crystal Structure : The compound has been synthesized and characterized by various methods such as H-1-NMR, C-13-NMR, ESI-MS, and single-crystal X-ray diffraction. The structure was detailed, showcasing its crystalline form in a monoclinic space group with specific geometric parameters (Hu et al., 2018).

Potential Antitumor Activities and Docking Study

- Antitumor Activities and Docking Study : A study examined the antitumor activity of the compound through MTT assay and conducted a docking study into CDK4 protein to understand its potential potencies in this target. The interactions of the compound with the active site residues of CDK4 were analyzed, suggesting its relevance in cancer research (Hu et al., 2018).

Crystallographic Details and Biological Activity Study

Crystal Structure and Biological Activity : In one of the studies, the compound's crystal structure is described, highlighting the twisted angle between the planar indole component and the rest of the molecule. This compound is part of a series being studied for biological activity, and its intramolecular and intermolecular hydrogen bonds are detailed (Saharin et al., 2008).

Molecular Rearrangement and Derivatives : Research on molecular rearrangement of similar structures led to the formation of new indole and imidazolinone derivatives, indicating the compound's utility in the synthesis of varied chemical entities with potential biological activities (Klásek et al., 2007).

Enzyme Inhibition and Anticancer Investigations : The compound belongs to a class of derivatives studied for enzyme inhibition, showcasing effects on urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, some derivatives showed in vitro anticancer activity, indicating the compound's role in this area (Mustafa et al., 2014).

Synthesis for Pharmacokinetics Studies : The synthesis of deuterium-labeled derivatives of similar structures for use as internal standards in LC–MS analysis for drug absorption, distribution, and other pharmacokinetics studies highlights the compound's importance in drug development and analysis (Liang et al., 2020).

Antidepressant Potential through 5-HT Reuptake Inhibition : A study related to the compound structure demonstrated its potential as an antidepressant, showing both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism in vitro, suggesting a significant impact on serotonergic neurotransmission (Matzen et al., 2000).

Corrosion Inhibition and Thermodynamic Properties : The compound's derivatives have been studied for their corrosion inhibition properties, showcasing their efficiency and providing detailed thermodynamic properties, which could be relevant in material sciences and industrial applications (Bahrami & Hosseini, 2012).

Antimicrobial Activities of Novel Derivatives : Synthesis of novel derivatives containing the compound and their antimicrobial evaluation indicate the potential of these derivatives in pharmaceutical applications, especially in developing new antimicrobial agents (Rani et al., 2014).

Propiedades

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-24-12-11-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-14-7-9-15(25-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWZGBZGFUPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)

![ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2486680.png)